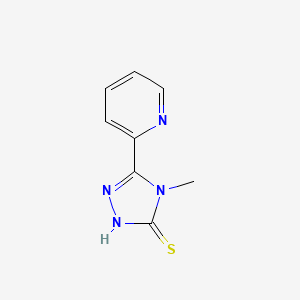
4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-based compounds involves the use of mixed-ligand chelates . In one study, new mixed-ligand chelates were synthesized using a 1,2,4-triazole-based ligand and the corresponding metal acetates in a 1:1 molar ratio . The ligand functioned in a binegative tridentate manner with phenolic-O, azomethine-N, and thiol-S as the coordinating sites .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-based compounds suggests that they have an octahedral geometry . Quantum computational calculations of the synthesized compounds were executed in the ground state using DFT/B3LYP level with 6-311++G as the basis set .Chemical Reactions Analysis
1,2,4-Triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives . Another related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-based compounds can be determined using various techniques such as FTIR, NMR, mass, UV–Vis, elemental analyses, conductivity measurements, ESR, XRD, TGA, SEM, and EDAX .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate . This process involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide .
Development of Metal-Organic Frameworks
Metal-organic frameworks (MOFs) are compounds consisting of metal ions or clusters coordinated to organic ligands. The compound “4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” can be used in the construction of these MOFs .
Neuroprotective Agents
The compound has potential applications in the development of neuroprotective agents. It has been used in the evaluation of the ability to reduce α-syn aggregation in vitro .
Pharmacological Potentials
Triazole compounds, which include “4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol”, show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors . They have been found to have antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Mecanismo De Acción
1,2,4-Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . In vitro alpha-amylase and alpha-glucosidase inhibitory assay revealed moderate to good results for the synthesized compounds . Molecular docking studies against the human pancreatic alpha-amylase and alpha-glucosidase were also performed .
Direcciones Futuras
The future directions for “4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propiedades
IUPAC Name |
4-methyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-4-2-3-5-9-6/h2-5H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDMGESUVCCARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)
![1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447255.png)
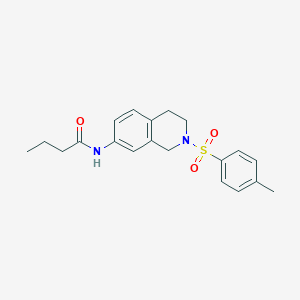
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)
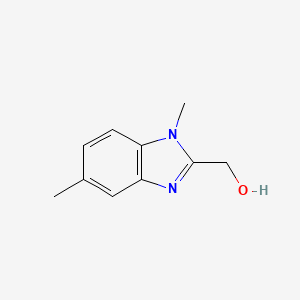

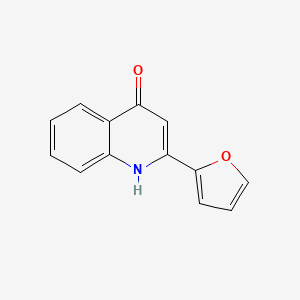
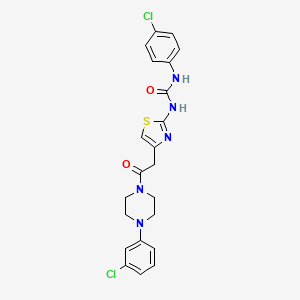
![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)
![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2447266.png)
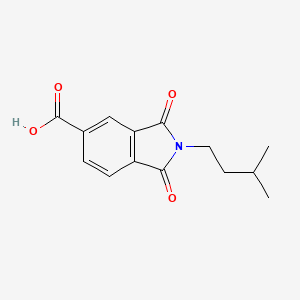
![2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole](/img/structure/B2447270.png)